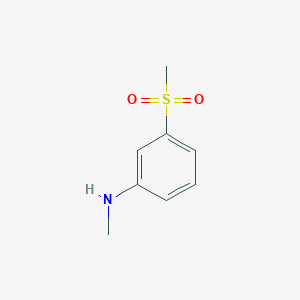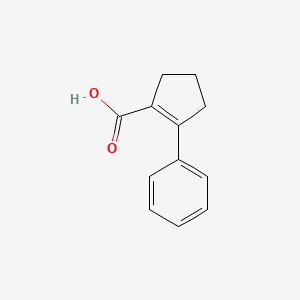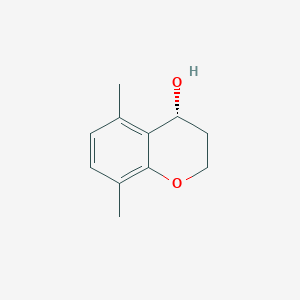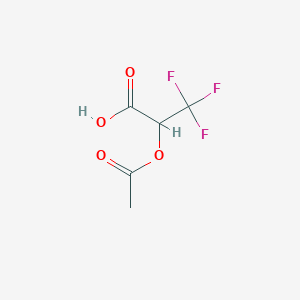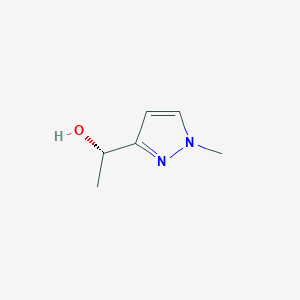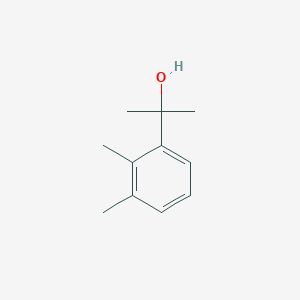
2-(2,3-Dimethylphenyl)propan-2-ol
Overview
Description
2-(2,3-Dimethylphenyl)propan-2-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, and a hydroxyl group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(2,3-Dimethylphenyl)propan-2-ol involves the Grignard reaction. This process typically starts with the reaction of 2,3-dimethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol after hydrolysis.
Reaction Conditions
Solvent: Dry ether
Temperature: Room temperature
Reagents: Magnesium, acetone
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,3-dimethylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions
Catalyst: Aluminum chloride
Temperature: Low to moderate temperatures
Solvent: Dichloromethane or similar non-polar solvent
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized versions of the above methods, often using continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(2,3-Dimethylphenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: SOCl₂ for halogenation
Major Products
Oxidation: 2-(2,3-Dimethylphenyl)propan-2-one (ketone), 2-(2,3-Dimethylphenyl)propanoic acid (carboxylic acid)
Reduction: 2-(2,3-Dimethylphenyl)propane
Substitution: 2-(2,3-Dimethylphenyl)propyl chloride
Scientific Research Applications
2-(2,3-Dimethylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,3-Dimethylphenyl)propan-2-ol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)propan-2-ol
- 2-(2,4-Dimethylphenyl)propan-2-ol
- 2-(2,5-Dimethylphenyl)propan-2-ol
Uniqueness
2-(2,3-Dimethylphenyl)propan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical properties and biological activities compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYPVCAAQCSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)
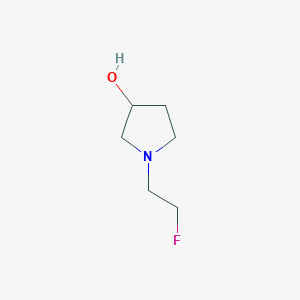
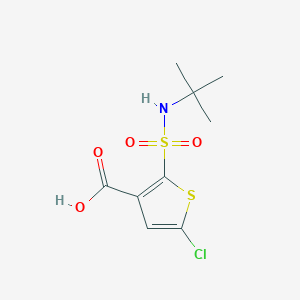
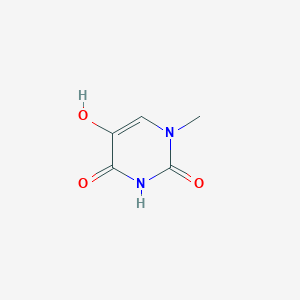
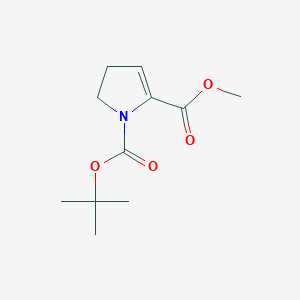
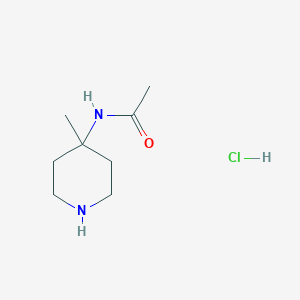
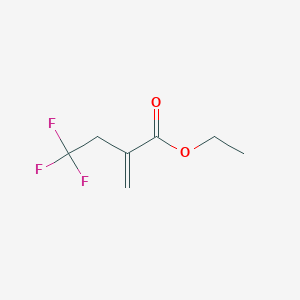
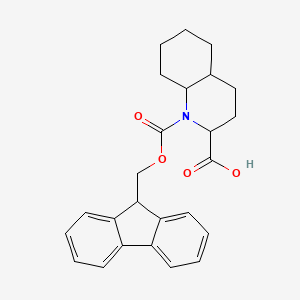
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)
